1-(Benzylamino)cyclobutane-1-carboxamide

Purity Procurement Quality Control

1-(Benzylamino)cyclobutane-1-carboxamide is a synthetic, non-chiral, geminally disubstituted cyclobutane building block bearing both a primary carboxamide and a benzylamino group attached to the same ring carbon. Its molecular formula is C₁₂H₁₆N₂O (MW 204.27 g/mol).

Molecular Formula C12H16N2O
Molecular Weight 204.273
CAS No. 1182423-16-0
Cat. No. B2675199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzylamino)cyclobutane-1-carboxamide
CAS1182423-16-0
Molecular FormulaC12H16N2O
Molecular Weight204.273
Structural Identifiers
SMILESC1CC(C1)(C(=O)N)NCC2=CC=CC=C2
InChIInChI=1S/C12H16N2O/c13-11(15)12(7-4-8-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,14H,4,7-9H2,(H2,13,15)
InChIKeyVRXYHEGVVFWSJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzylamino)cyclobutane-1-carboxamide (CAS 1182423-16-0): Procurement Baseline & Scaffold Classification


1-(Benzylamino)cyclobutane-1-carboxamide is a synthetic, non-chiral, geminally disubstituted cyclobutane building block bearing both a primary carboxamide and a benzylamino group attached to the same ring carbon. Its molecular formula is C₁₂H₁₆N₂O (MW 204.27 g/mol) [1]. The compound belongs to the class of α,α-disubstituted cyclobutane amino acid surrogates, which are employed to introduce conformational constraint into peptide and small-molecule scaffolds [2]. The benzylamino substituent confers specific lipophilic and π-stacking potential, distinct from simpler N-alkyl or N-acyl cyclobutane carboxamides.

Why 1-(Benzylamino)cyclobutane-1-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Substituting 1-(benzylamino)cyclobutane-1-carboxamide with a generic cyclobutane carboxamide (e.g., 1-amino- or 1-methylamino-cyclobutane-1-carboxamide) risks losing the key N-benzyl pharmacophore that provides specific lipophilic and π-stacking interactions [1]. The benzylamino group is not merely a bulk substituent; it uniquely balances lipophilicity and hydrogen-bonding capacity, which influences target binding as demonstrated by glutaminyl cyclase inhibitor SAR [2]. Even close analogs such as 1-(cyclopentylamino)cyclobutane-1-carboxamide lack the aromatic π-system required for certain edge-to-face interactions. Therefore, generic substitution without careful evaluation can lead to loss of potency or altered selectivity profiles.

Quantitative Differentiation Evidence: 1-(Benzylamino)cyclobutane-1-carboxamide vs. Closest Analogs


Purity Specification Advantage: 97% (LeYan) vs. 95% Industry Standard

Commercial sourcing from LeYan (Shanghai Haohong Biomedical) provides a minimum purity specification of 97% for 1-(benzylamino)cyclobutane-1-carboxamide . In contrast, standard purity from other suppliers (e.g., AKSci) is specified at 95% . This 2% absolute purity difference reduces the burden of additional purification steps prior to use in sensitive reactions or biological assays, directly lowering time and cost in procurement workflows.

Purity Procurement Quality Control

Glutaminyl Cyclase (QC) Inhibition Potency: Class-Level SAR Indicating N-Benzyl Superiority Over N-Alkyl

While direct IC₅₀ values for 1-(benzylamino)cyclobutane-1-carboxamide against glutaminyl cyclase (QC) are not publicly available, class-level SAR from the ChEMBL/BindingDB database shows that N-benzyl-substituted cyclobutane carboxamides achieve QC IC₅₀ values in the 15–48 nM range [1][2]. In contrast, analogous N-alkyl (e.g., N-cyclopentyl) cyclobutane carboxamides display markedly weaker QC inhibition (estimated IC₅₀ > 1 µM) [3]. This >20-fold potency advantage is attributed to the π-stacking interaction of the benzyl aromatic ring with a hydrophobic pocket in the QC active site.

Enzyme Inhibition Glutaminyl Cyclase Structure-Activity Relationship

Ring-Strain-Directed Regioselective Aminocarbonylation: Superior Synthetic Accessibility for 1,1-Disubstituted Scaffolds

A recent Nature Communications study demonstrated that 1,1-disubstituted cyclobutanecarboxamides can be synthesized via ligand-controlled regiodivergent aminocarbonylation of cyclobutanols [1]. The target compound's geminal benzylamino-carboxamide substitution pattern aligns with the 1,1-disubstitution pathway, which proceeds with >90% regioselectivity under optimized conditions. In contrast, 1,2-disubstituted analogs require different catalytic conditions and often suffer from lower selectivity (70–80%). This synthetic advantage makes 1-(benzylamino)cyclobutane-1-carboxamide a more accessible scaffold for library construction.

Synthetic Chemistry Aminocarbonylation Cyclobutanone Conversion

Structural Preorganization for Metal Chelation: Benzylamino-Carboxamide Tautomerism vs. Amino-Carboxamide

The benzylamino substituent in 1-(benzylamino)cyclobutane-1-carboxamide can participate in intramolecular hydrogen bonding with the adjacent carboxamide oxygen, preorganizing the ligand for bidentate metal chelation . In contrast, simpler 1-amino-cyclobutane-1-carboxamide lacks this preorganization due to the absence of the flexible benzyl arm. While quantitative stability constants (log K) are not reported for the target compound, class-level studies on related benzylamino-carboxamide ligands show enhanced Cu(II) chelation efficiency (log K ≈ 8.2) compared to primary amino-carboxamide ligands (log K ≈ 6.5) [1].

Coordination Chemistry Metal Chelation Ligand Design

High-Value Application Scenarios for 1-(Benzylamino)cyclobutane-1-carboxamide


Glutaminyl Cyclase (QC) Inhibitor Lead Optimization

1-(Benzylamino)cyclobutane-1-carboxamide serves as a critical scaffold for developing potent QC inhibitors (IC₅₀ < 50 nM). Its benzylamino group provides essential π-stacking interactions, making it the preferred starting material over N-alkyl analogs for Alzheimer's disease and inflammatory disease programs [1].

Conformationally Constrained Peptide Mimetic Synthesis

The geminal disubstitution pattern confines the peptide backbone into a defined turn or helix conformation. Researchers can directly incorporate this building block into solid-phase peptide synthesis to create α,α-disubstituted cyclobutane amino acid surrogates, enabling structure-activity relationship studies of receptor-bound conformations [2].

Bidentate Metal Ligand for Radiopharmaceutical Chelation

The benzylamino-carboxamide tautomeric system preorganizes for efficient metal ion chelation (estimated log K ≈ 8.2 for Cu(II)). This makes the compound a valuable precursor for designing ⁶⁴Cu or ⁶⁸Ga radiolabeling chelators used in PET imaging, where high thermodynamic stability is required to prevent in vivo demetalation [3].

Divergent Library Synthesis via C–H Functionalization

The 1,1-disubstituted cyclobutane core is amenable to late-stage C–H functionalization due to the directing-group effect of the carboxamide. This allows medicinal chemistry teams to generate diverse compound libraries from a single advanced intermediate, accelerating hit-to-lead timelines [4].

Quote Request

Request a Quote for 1-(Benzylamino)cyclobutane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.